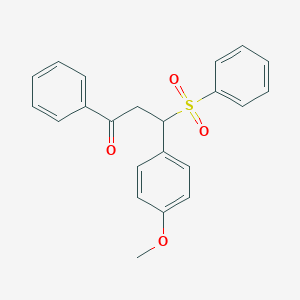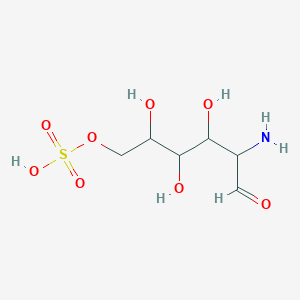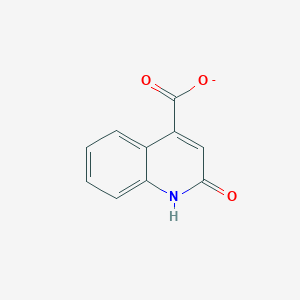
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of sulfonyl ketones These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a carbonyl group (C=O)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one typically involves the following steps:
Starting Materials: Benzene sulfonyl chloride, 4-methoxybenzaldehyde, and phenylacetone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The benzene sulfonyl chloride is reacted with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with phenylacetone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
化学反应分析
Types of Reactions
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Alcohols or hydroxy derivatives.
Substitution: Various substituted sulfonyl compounds.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.
相似化合物的比较
Similar Compounds
3-(Benzenesulfonyl)-1-phenyl-1-propanone: Lacks the methoxy group, which may affect its reactivity and applications.
3-(Benzenesulfonyl)-3-(4-hydroxyphenyl)-1-phenyl-1-propanone: Contains a hydroxy group instead of a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
The presence of the methoxy group in 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can enhance its solubility and potentially alter its reactivity compared to similar compounds. This unique structural feature may also impact its interactions with biological targets, making it a compound of interest for further research.
属性
分子式 |
C22H20O4S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H20O4S/c1-26-19-14-12-18(13-15-19)22(16-21(23)17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 |
InChI 键 |
UKAUPWVVVABNBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227885.png)
![N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide](/img/structure/B1227887.png)
![2-[3-[3-(2-Furanylmethylamino)-3-oxopropyl]-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetic acid (phenylmethyl) ester](/img/structure/B1227888.png)


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B1227893.png)
![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)



![thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1227906.png)

![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[[oxo-[(phenylmethyl)amino]methyl]amino]ethyl] ester](/img/structure/B1227909.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)
